N,N-diethyl-7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide N,N-diethyl-7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide
Brand Name: Vulcanchem
CAS No.: 727671-82-1
VCID: VC7774012
InChI: InChI=1S/C13H18N2O4S/c1-4-15(5-2)20(17,18)12-7-10-11(6-9(12)3)19-8-13(16)14-10/h6-7H,4-5,8H2,1-3H3,(H,14,16)
SMILES: CCN(CC)S(=O)(=O)C1=CC2=C(C=C1C)OCC(=O)N2
Molecular Formula: C13H18N2O4S
Molecular Weight: 298.36

N,N-diethyl-7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide

CAS No.: 727671-82-1

Cat. No.: VC7774012

Molecular Formula: C13H18N2O4S

Molecular Weight: 298.36

* For research use only. Not for human or veterinary use.

N,N-diethyl-7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide - 727671-82-1

Specification

CAS No. 727671-82-1
Molecular Formula C13H18N2O4S
Molecular Weight 298.36
IUPAC Name N,N-diethyl-7-methyl-3-oxo-4H-1,4-benzoxazine-6-sulfonamide
Standard InChI InChI=1S/C13H18N2O4S/c1-4-15(5-2)20(17,18)12-7-10-11(6-9(12)3)19-8-13(16)14-10/h6-7H,4-5,8H2,1-3H3,(H,14,16)
Standard InChI Key KCDFQKVSFJPHGI-UHFFFAOYSA-N
SMILES CCN(CC)S(=O)(=O)C1=CC2=C(C=C1C)OCC(=O)N2

Introduction

Chemical Identification and Structural Characteristics

Molecular and Structural Features

N,N-Diethyl-7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide features a benzoxazine core fused with a sulfonamide group. The benzoxazine ring system consists of a six-membered heterocycle containing one oxygen and one nitrogen atom, while the sulfonamide moiety (SO2NH2\text{SO}_2\text{NH}_2) is substituted with diethyl and methyl groups at specific positions . The IUPAC name reflects its substitution pattern: the 7-methyl group, 3-oxo functionality, and N,N-diethyl sulfonamide side chain.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC13H18N2O4S\text{C}_{13}\text{H}_{18}\text{N}_2\text{O}_4\text{S}
Molecular Weight298.36 g/mol
CAS Registry Number727671-82-1
Hazard StatementsH302, H312, H332

Synthesis and Derivative Development

Synthetic Pathways

The synthesis of benzoxazine sulfonamides typically involves cyclocondensation reactions between ortho-aminophenols and carbonyl-containing reagents, followed by sulfonylation. For example, Konda et al. (2015) reported the synthesis of benzoxazine-6-sulfonamide derivatives via a multi-step protocol:

  • Cyclization: Reaction of 2-aminophenol derivatives with ketones or aldehydes to form the benzoxazine ring.

  • Sulfonylation: Introduction of the sulfonamide group using sulfonyl chlorides in the presence of a base .
    While the exact route for N,N-diethyl-7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide remains undisclosed, analogous methods likely apply, with diethylamine and methyl groups introduced during the sulfonylation or cyclization steps.

Yield Optimization

Yields for benzoxazine sulfonamides in published studies range from 70% to 90%, depending on reaction conditions . Key factors include temperature control (60–80°C), solvent selection (e.g., dichloromethane or acetonitrile), and catalytic use of triethylamine to neutralize HCl byproducts during sulfonylation.

CompoundMIC (μg/mL)Target Organisms
1a31.25S. aureus, E. coli
1c62.5C. albicans
2e31.25S. aureus, C. albicans

Structure-Activity Relationships (SAR)

  • Sulfonamide Substitution: Bulkier N-alkyl groups (e.g., diethyl) correlate with increased activity against Gram-negative bacteria .

  • Oxo Group Positioning: The 3-oxo moiety stabilizes the keto-enol tautomer, potentially facilitating hydrogen bonding with microbial enzymes .

Applications and Industrial Relevance

Research Applications

This compound is marketed for non-clinical uses, including analytical testing and material science research . Its benzoxazine core is of interest in polymer chemistry, where similar structures serve as monomers for high-performance resins .

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